Quinoline, 2-methyl-4-(5-thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-
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Overview
Description
3-(2-METHYL-4-QUINOLYL)-5-(2-THIENYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that contains quinoline, thiophene, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYL-4-QUINOLYL)-5-(2-THIENYL)-1,2,4-OXADIAZOLE typically involves the following steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Oxadiazole Ring: This can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Thiophene and Quinoline Moieties: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the quinoline or oxadiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Electronics: Potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of heterocyclic rings.
Enzyme Inhibitors: Could act as inhibitors for specific enzymes.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application:
Biological Activity: Interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Electronic Properties: The compound’s electronic structure would influence its behavior in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-METHYL-4-QUINOLYL)-5-PHENYL-1,2,4-OXADIAZOLE
- 3-(2-METHYL-4-QUINOLYL)-5-(2-FURYL)-1,2,4-OXADIAZOLE
Uniqueness
The presence of the thiophene moiety in 3-(2-METHYL-4-QUINOLYL)-5-(2-THIENYL)-1,2,4-OXADIAZOLE may impart unique electronic properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H11N3OS |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
3-(2-methylquinolin-4-yl)-5-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H11N3OS/c1-10-9-12(11-5-2-3-6-13(11)17-10)15-18-16(20-19-15)14-7-4-8-21-14/h2-9H,1H3 |
InChI Key |
FRIMQXDLTMHLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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